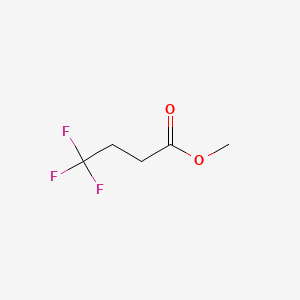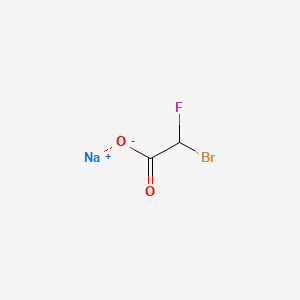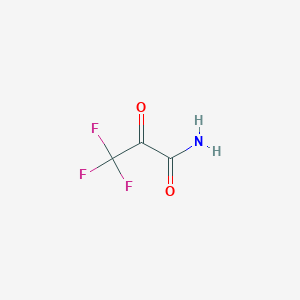![molecular formula C13H9F3N2O B1304117 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone CAS No. 88283-34-5](/img/structure/B1304117.png)
2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The first paper discusses the synthesis of pyrazole triflones, which are structurally related to the compound of interest. The synthesis involves the generation of an anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes, resulting in pyrazole 3-triflones with a triflyl group at the 3-position . This method could potentially be adapted for the synthesis of 2-pyrazinyl ketones by modifying the diazo precursor and the cycloaddition partner.
Molecular Structure Analysis
While the molecular structure of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone is not directly analyzed in the papers, the related structures discussed involve aromatic systems with substituents that can influence electronic properties. For example, the presence of a trifluoromethyl group, as seen in the pyrazole triflones, can significantly affect the electron distribution and reactivity of the molecule .
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, but they do describe reactions of related compounds. For instance, the synthesis of pyrazole triflones suggests that similar pyrazinyl compounds might undergo cycloaddition reactions with appropriate reactants . Additionally, the presence of an active methylene group in the pyrazinyl ketone could make it a candidate for further functionalization through nucleophilic addition or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone are not discussed in the provided papers. However, the structural features of the compound, such as the aromatic rings and the trifluoromethyl group, suggest that it would exhibit properties typical of aromatic ketones, including stability, potential for intermolecular interactions, and a relatively high boiling point due to the presence of the trifluoromethyl group .
Applications De Recherche Scientifique
Pyrazine Derivatives: Chemical and Biological Properties
Pyrazine derivatives, including compounds like 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, are well-known for their pharmacological properties. They have been found to possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral effects, among others. These compounds often feature prominently in research aimed at developing new therapeutic agents due to their versatile biological activities and chemical reactivity (S. Ferreira & C. Kaiser, 2012; M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).
Synthesis and Applications in Heterocyclic Chemistry
The synthesis of pyrazine derivatives is a subject of significant interest due to the compounds' utility in medicinal chemistry and other fields. Various synthetic methods have been explored to produce these compounds, including the use of novel catalysts and environmentally friendly processes. The applications of pyrazine derivatives extend beyond pharmaceuticals, touching upon materials science and chemical synthesis, showcasing their broad utility (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
Advancements in Pyrazine Chemistry
Research continues to uncover new facets of pyrazine chemistry, including novel synthetic routes, enhanced understanding of their pharmacokinetics, and broader applications in creating heterocyclic compounds of interest. These advancements suggest a promising future for the development of new drugs and materials based on pyrazine derivatives, highlighting the importance of continued investigation into these compounds (Pushkar Kumar Ray et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTKWWYMFSUYDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=NC=CN=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382361 |
Source


|
| Record name | 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone | |
CAS RN |
88283-34-5 |
Source


|
| Record name | 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














